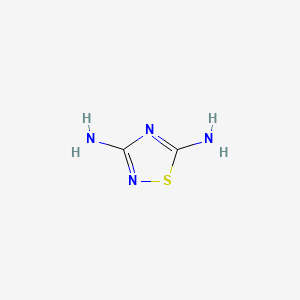

1,2,4-Thiadiazole-3,5-diamine

Übersicht

Beschreibung

1,2,4-Thiadiazole-3,5-diamine is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are five-membered rings containing one sulfur and two nitrogen atoms. The 1,2,4-thiadiazole structure is one of the four possible isomers of thiadiazole, with the nitrogen atoms positioned at the 1 and 3 positions and the sulfur atom at the 2 position. This compound is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science .

Vorbereitungsmethoden

1,2,4-Thiadiazole-3,5-diamine can be synthesized through several methods. One common synthetic route involves the reaction of dithiourea or amidinothiourea with hydrogen peroxide under basic conditions . The optimal ratio of reagents and monitoring methods have been developed to increase the yield and reduce reaction time. Another method involves the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . Industrial production methods often utilize these synthetic routes with modifications to scale up the process efficiently.

Analyse Chemischer Reaktionen

1,2,4-Thiadiazole-3,5-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups using appropriate reagents.

Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include phosphorus oxychloride, hydrazine derivatives, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

1,2,4-Thiadiazole-3,5-diamine is primarily used in the synthesis of pharmaceuticals with a range of biological activities. It has been reported to exhibit antimicrobial, anticancer, and anti-inflammatory properties. For instance, derivatives of this compound have shown promising results against various cancer cell lines and pathogens.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on human cancer cell lines. The synthesized compounds were evaluated for their ability to inhibit cell proliferation, showing varying degrees of activity depending on structural modifications .

Agriculture

Pesticides and Herbicides

The compound is also utilized in agricultural chemistry for developing pesticides and herbicides. Its biological activity against pests and weeds makes it a valuable resource for enhancing crop protection.

Case Study: Insecticidal Properties

Research has indicated that certain derivatives of this compound exhibit potent insecticidal properties. For example, modified thiadiazoles demonstrated effective control over specific pest populations in field trials .

Materials Science

Advanced Materials Synthesis

this compound serves as a precursor for synthesizing advanced materials such as polymers and dyes. Its unique electronic properties allow for applications in electronic devices and sensors.

Data Table: Properties of Thiadiazole-Based Materials

| Material Type | Properties | Applications |

|---|---|---|

| Polymers | High thermal stability | Electronics |

| Dyes | Vibrant colors | Textile industry |

| Silica Hybrids | Mesoporous structure | Catalysis and adsorption |

Biological Research

Enzyme Inhibition Studies

In biological research, this compound is investigated for its potential as an enzyme inhibitor. Studies have shown that it can effectively bind to various enzymes involved in metabolic pathways.

Case Study: DNA Binding

Research has explored the interaction of this compound with DNA. It was found that certain derivatives could bind effectively to DNA strands, suggesting potential applications in gene therapy and molecular diagnostics .

Wirkmechanismus

The mechanism of action of 1,2,4-thiadiazole-3,5-diamine involves its interaction with various molecular targets and pathways. In medicinal applications, it often acts by inhibiting specific enzymes or binding to DNA, thereby disrupting essential biological processes in pathogens or cancer cells . The compound’s structure allows it to form hydrogen bonds and interact with hydrophobic sites, enhancing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

1,2,4-Thiadiazole-3,5-diamine can be compared with other thiadiazole isomers and related compounds:

1,3,4-Thiadiazole: This isomer is commonly found in pharmaceuticals and exhibits similar biological activities but differs in its nitrogen atom positions.

1,2,3-Thiadiazole: This isomer has different electronic properties and is less commonly used in medicinal chemistry.

Amidinothiourea: Structurally similar to this compound, it shares some chemical reactivity but differs in its applications.

The uniqueness of this compound lies in its specific arrangement of nitrogen and sulfur atoms, which imparts distinct chemical and biological properties.

Biologische Aktivität

1,2,4-Thiadiazole-3,5-diamine (CAS Number: 34283-30-2) is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a thiadiazole ring with two amino groups at the 3 and 5 positions. Its unique structure imparts significant chemical reactivity and biological activity.

Key Properties:

- Molecular Formula: C2H4N4S

- Solubility: Soluble in water, indicating potential for bioavailability in pharmacological applications.

- Stability: Exhibits stability in acidic conditions and is known to interact with various biomolecules.

The biological activity of 1,2,4-thiadiazole derivatives is often attributed to their ability to interact with cellular components such as enzymes and DNA. The mechanisms include:

- Anticancer Activity: Similar compounds have shown the ability to inhibit DNA replication and disrupt cellular processes related to tumor growth. For instance, certain derivatives have demonstrated potent cytotoxic effects against various cancer cell lines including HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) with IC50 values ranging from 0.74 to 10 μg/mL .

- Antimicrobial Effects: The compound has been noted for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that modifications to the thiadiazole ring can enhance these effects .

Biological Activities

The following table summarizes the key biological activities associated with this compound and related derivatives:

Case Studies

-

Cytotoxicity Against Cancer Cell Lines:

A study evaluated the cytotoxic properties of several thiadiazole derivatives against human cancer cell lines. The most active compound demonstrated an IC50 of 3.29 μg/mL against HCT116 cells, indicating strong anticancer potential . -

Antimicrobial Activity:

Research highlighted the antibacterial efficacy of modified thiadiazole compounds against Staphylococcus aureus and Escherichia coli. The derivatives showed minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin . -

Anticonvulsant Screening:

In a screening for anticonvulsant activity using the maximal electroshock seizure model in mice, several derivatives exhibited protective effects against induced seizures .

Future Directions

The pharmacological potential of this compound suggests avenues for further research:

- Structural Modifications: Investigating how different substituents on the thiadiazole ring affect biological activity could lead to more potent derivatives.

- Mechanistic Studies: More detailed studies on the molecular mechanisms through which these compounds exert their effects will enhance understanding and guide therapeutic applications.

- In Vivo Studies: Conducting comprehensive in vivo studies to evaluate efficacy and safety profiles will be crucial for potential clinical applications.

Eigenschaften

IUPAC Name |

1,2,4-thiadiazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4S/c3-1-5-2(4)7-6-1/h(H4,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGAYYOOVPWBEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20955841 | |

| Record name | 1,2,4-Thiadiazolidine-3,5-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34283-30-2 | |

| Record name | Amtizol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034283302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Thiadiazolidine-3,5-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-thiadiazole-3,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of 1,2,4-Thiadiazole-3,5-diamine in material science?

A: this compound has shown promise as a precursor for synthesizing new silica hybrid materials. These hybrids are created through a sol-gel process, where the diamine reacts with tetraethoxysilane (TEOS), forming Si-N bridges within the material [, ]. These materials exhibit interesting properties, such as being mesoporous with varying surface areas [, ], and exhibiting paramagnetic semiconducting behavior []. These properties make them potentially suitable for applications like catalysis, adsorption, and sensing.

Q2: Can you describe the structural features of this compound and its characterization using spectroscopic techniques?

A: this compound is an organic compound with the molecular formula C2H4N4S. While its exact molecular weight is not specified in the provided abstracts, it can be calculated as 116.15 g/mol. Spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are crucial for characterizing this compound and the materials derived from it. For instance, IR spectroscopy helps identify the presence of Si-N and Si-S bridges formed during the synthesis of silica hybrids [, ]. Additionally, 29Si and 13C CP MAS NMR provides insights into the structure and bonding within these hybrid materials [, ].

Q3: How has this compound been utilized in the development of electrochemical sensors?

A: Researchers have successfully employed this compound as a modifier for electrodes in electrochemical sensors designed to detect silver ions (Ag+) []. In this application, a Schiff base is first synthesized by reacting this compound with 2,5-thiophenedicarboxaldehyde. This Schiff base is then used to modify carbon paste electrodes (CPE) and printed circuit board (PCB) gold electrodes []. The resulting modified electrodes demonstrate high sensitivity and selectivity for Ag+ detection, showcasing the potential of this compound in developing cost-effective and accurate sensors for environmental monitoring and other applications.

Q4: What is known about the photochemical behavior of this compound?

A: Photochemical studies on this compound, conducted in low-temperature matrices using different wavelengths, revealed its decomposition into various products []. Among these products are the novel species diazenecarbothialdehyde (HNNCHS) [], which had not been observed experimentally before. These findings contribute to understanding the photochemistry of this compound and its potential in generating reactive intermediates.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.